molecular formula C5H7BrN2S B1439810 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine CAS No. 878890-10-9

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine

Cat. No.: B1439810
CAS No.: 878890-10-9
M. Wt: 207.09 g/mol
InChI Key: IDYYDCHMCLJPMR-UHFFFAOYSA-N
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Description

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N,4-dimethyl-1,3-thiazol-2-amine typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of solvents such as ethanol and the application of heat to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nucleophiles, and electrophiles. Reaction conditions often involve the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and the application of heat or catalysts to drive the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield halogenated thiazole derivatives, while nucleophilic substitution reactions can produce various substituted thiazole compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-methylthiazole: Similar in structure but lacks the N-methyl group.

    5-chloro-N,4-dimethyl-1,3-thiazol-2-amine: Similar but with a chlorine atom instead of a bromine atom.

Uniqueness

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the C-5 position and the N-methyl group can enhance its electrophilic and nucleophilic substitution reactions, making it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-N,4-dimethyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2S/c1-3-4(6)9-5(7-2)8-3/h1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDYYDCHMCLJPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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